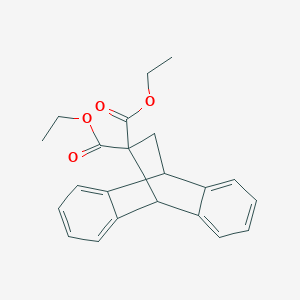

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is an organic compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge that connects the 9 and 10 positions of the anthracene ring system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate typically involves the reaction of anthracene with ethyl diazoacetate in the presence of a catalyst . The reaction proceeds through a cycloaddition mechanism, forming the ethano bridge and resulting in the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid.

Reduction: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol.

Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate has several scientific research applications:

Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

Supramolecular Chemistry: The compound serves as a host molecule in host-guest chemistry, facilitating the study of molecular recognition and self-assembly processes.

Material Science:

Mecanismo De Acción

The mechanism of action of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to form stable complexes with guest molecules, which can be utilized in various applications, including catalysis and molecular sensing .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

Uniqueness

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate is unique due to its ethano bridge, which imparts rigidity to the molecule and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and supramolecular chemistry .

Actividad Biológica

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate (CAS Number: 116279-89-1) is an organic compound with notable biological activities and applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- Structure : The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry .

This compound exhibits its biological activity primarily through:

- Non-Covalent Interactions : The compound interacts with molecular targets via hydrogen bonding, π-π stacking, and van der Waals forces.

- Antiproliferative Effects : Research indicates that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .

Anticancer Activity

Recent studies have highlighted the potential of diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives in cancer treatment:

-

Chronic Lymphocytic Leukemia (CLL) :

- A series of novel ethanoanthracene compounds were synthesized and evaluated for their antiproliferative effects in CLL cell lines. Compounds demonstrated IC50 values of less than 10 µM in poor-prognosis CLL cells .

- The most potent compounds exhibited significant reductions in cell viability compared to standard treatments like fludarabine phosphate.

- Mechanism of Action :

Comparative Studies

A comparative analysis was conducted on diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives alongside other similar compounds:

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Diethyl 9,10-dihydro-9,10-ethanoanthracene | <10 | CLL | Induction of apoptosis via ROS |

| Dimethyl 9,10-dihydro-9,10-ethanoanthracene | >20 | Breast Cancer | Cell cycle arrest |

| Ethanoanthracene derivatives | <15 | Burkitt's Lymphoma | Apoptotic pathway activation |

Study on Antiproliferative Effects

In a pivotal study published in "Nature" journals, researchers synthesized a range of ethanoanthracene compounds and tested them against various cancer cell lines. The study found that the diethyl derivative exhibited superior potency compared to its dimethyl counterpart. The results indicated a clear correlation between structural modifications and biological activity .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at the ethano bridge significantly influenced the compound's ability to inhibit cancer cell growth. For example:

- Nitrovinyl Substituents : Enhanced anticancer activity due to increased electron-withdrawing effects.

- Alkyl Chain Variations : Altered solubility and bioavailability profiles.

Applications in Material Science

Beyond its biological implications, diethyl 9,10-dihydro-9,10-ethanoanthracene is utilized in:

Propiedades

IUPAC Name |

diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSXUDEAJOMAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392934 |

Source

|

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116279-89-1 |

Source

|

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.